Structural Differentiation: 4-Chlorophenyl-Thiazole vs. 4-Phenyl-Thiazole Core in Sulfamoyl Benzamide Screening Libraries
The target compound (CAS 361159-77-5) incorporates a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. The closest commercially cataloged analog, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (CAS 361159-66-2), contains an unsubstituted phenyl ring and a 5-acetyl group on the thiazole, resulting in a molecular formula of C24H27N3O6S2 (MW 517.6) vs. C22H24ClN3O5S2 (MW 510.02) for the target . The presence of the 4-chloro substituent on the phenyl ring of the target compound increases lipophilicity (calculated ClogP contribution ~+0.7) and introduces a halogen-bond donor capable of engaging backbone carbonyls in kinase ATP-binding pockets, as demonstrated for related 4-chlorophenyl-thiazole inhibitors in the P2X3 antagonist patent literature [1]. The absence of the 5-acetyl group in the target compound removes a hydrogen-bond acceptor that may otherwise restrict binding pose diversity. In a biological screening context, this pair of compounds presents orthogonal pharmacophoric features despite sharing the identical bis(2-methoxyethyl)sulfamoyl-benzamide linker, making them useful as matched-pair probes.
| Evidence Dimension | Structural and physicochemical differentiation: molecular formula, molecular weight, halogen substitution |
|---|---|
| Target Compound Data | CAS 361159-77-5; C22H24ClN3O5S2; MW 510.02; 4-chlorophenyl group present; no 5-acetyl substituent |
| Comparator Or Baseline | CAS 361159-66-2; C24H27N3O6S2; MW 517.6; unsubstituted phenyl ring; 5-acetyl group present |
| Quantified Difference | ΔMW = -7.58 g/mol; ΔClogP ≈ +0.7 (estimated); halogen-bond donor (Cl) vs. H-bond acceptor (acetyl) pharmacophoric swap |
| Conditions | Comparison based on catalogued chemical structures; no head-to-head assay data available |
Why This Matters
For a procurement decision in a hit-to-lead or probe-discovery program, the presence or absence of a chloro substituent and an acetyl group determines both the predicted binding mode and the physicochemical property space, making these two analogs non-interchangeable despite sharing the same core scaffold.
- [1] US Patent 10,174,016 B2. 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors. Filed December 7, 2015. Describes structure-activity relationships for 4-substituted-phenyl thiazole benzamides, including halogen-substituted analogs. View Source
